molecular formula C27H28N4O2 B2598564 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine CAS No. 1252921-44-0

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine

Cat. No. B2598564
CAS RN: 1252921-44-0
M. Wt: 440.547
InChI Key: BDZIBWLZBWFIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine is a useful research compound. Its molecular formula is C27H28N4O2 and its molecular weight is 440.547. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of various derivatives incorporating the piperazine unit, including those related to "1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine", has been widely explored. These studies involve the development of novel compounds intended for antimicrobial, anticonvulsant, and anticancer activities, providing foundational knowledge for further modifications and applications in medicinal chemistry (Bektaş et al., 2007) (Kumara et al., 2017).

Biological Activities

Antimicrobial Activity

  • Various derivatives have been synthesized and evaluated for their antimicrobial potential. Some compounds exhibited significant antibacterial and antifungal activities, highlighting the therapeutic potential of this chemical scaffold (Raju, 2015).

Anticancer Activity

  • Research into the anticancer properties of derivatives has shown promising in vitro activities against various cancer cell lines. These findings suggest the potential for developing novel anticancer agents based on this compound (Lv et al., 2019).

Anticonvulsant Activity

  • Studies have also focused on the anticonvulsant activity of piperazine derivatives, with several compounds demonstrating significant effects in models of seizures. These results indicate the potential application of these compounds in the treatment of epilepsy (Harish et al., 2014).

Molecular Docking and Mechanistic Studies

  • Molecular docking studies have been conducted to explore the interaction of these compounds with biological targets, providing insights into the molecular basis of their activities. These studies aid in the design of more potent derivatives by understanding the key interactions responsible for their biological effects (Mermer et al., 2019).

Mechanism of Action

properties

IUPAC Name

5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2/c1-21-7-5-6-10-25(21)31-17-15-30(16-18-31)19-26-28-27(29-33-26)23-11-13-24(14-12-23)32-20-22-8-3-2-4-9-22/h2-14H,15-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZIBWLZBWFIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.